1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at position 5 and a thioether-linked ethanone moiety at position 2. The ethanone group is further substituted with a 4-ethoxyphenyl ring. This structure combines aromatic and heterocyclic components, making it a candidate for diverse pharmacological activities, including antimicrobial and anticancer properties. Its synthesis typically involves multi-component reactions using green chemistry approaches, such as bleaching earth clay and PEG-400 as catalysts .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-2-22-14-5-3-12(4-6-14)15(21)11-24-17-20-19-16(23-17)13-7-9-18-10-8-13/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMRVMMGYYIQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether Formation: The oxadiazole compound is then reacted with a thiol or a thioether to introduce the sulfur linkage.
Final Coupling: The ethoxyphenyl group is introduced through a coupling reaction, often using a halide derivative and a base to facilitate the reaction.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Substitution Reactions
The thioether (-S-) and oxadiazole moieties participate in electrophilic and nucleophilic substitutions:
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Mannich Reactions : Reacts with formaldehyde and primary/secondary amines to form amino-methyl derivatives under acidic conditions .
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Acylation : The ethanone carbonyl undergoes nucleophilic attack by hydrazines or thiosemicarbazides to form hydrazone derivatives (e.g., 5a–k in ).
Example :
Yield: 46–94% depending on substituent electronic effects .
Condensation Reactions
The compound acts as a scaffold for synthesizing hybrid molecules:
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Hydrazinecarbothioamide Derivatives : Condensation with thiosemicarbazide in PEG-400 yields Schiff bases with anti-tubercular activity .
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Michael Additions : Biocatalytic 1,4-addition with ortho-quinones (catalyzed by laccase) forms aryl thioethers .
Optimized Conditions for Biocatalytic Reactions
| Parameter | Value |
|---|---|
| Catalyst | Laccase (pH 4.5) |
| Solvent | Citrate buffer/EtOAc (2:1) |
| Temperature | 25°C |
| Time | 15 min |
| Yield | 46–94% |
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring participates in:
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Ring-Opening Reactions : Under strong acidic or basic conditions, leading to thiourea or carbamate intermediates .
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Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents at the pyridine ring .
Biological Interaction Mechanisms
Although not direct chemical reactions, the compound’s interactions with biological targets involve:
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Enzyme Inhibition : Binds to telomerase and thymidine phosphorylase via hydrogen bonding with pyridine nitrogen and hydrophobic interactions with the ethoxyphenyl group .
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DNA Intercalation : The planar oxadiazole moiety intercalates into DNA helices, disrupting replication .
Stability and Degradation
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Photodegradation : The thioether linkage undergoes oxidation to sulfoxide/sulfone derivatives under UV light.
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Hydrolysis : Susceptible to base-catalyzed cleavage of the oxadiazole ring at pH > 10.
This compound’s versatile reactivity enables its use in medicinal chemistry (e.g., anticancer and antimicrobial agents) and materials science. Further studies should explore its catalytic applications and stability under industrial conditions.
Mechanism of Action
The mechanism by which 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, altering their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing binding affinity and specificity.
Catalysis: As a ligand, it can stabilize metal centers, facilitating various catalytic cycles.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with variations in substituents on the phenyl ring and the heterocyclic moieties. Key structural analogs include:
Key Observations :
Key Observations :
Key Observations :
- Antimicrobial Potency: Pyridine-2-ylamino derivatives show lower MIC values, suggesting improved membrane penetration .
- Anticancer Potential: Pyrimidine-linked compounds (e.g., 4a–g) demonstrate strong cytotoxicity, especially with chloro or nitro groups .
Biological Activity
1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 301.36 g/mol
Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles, including those similar to 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone, exhibit significant antimicrobial properties. For instance, compounds with oxadiazole moieties have been reported to inhibit bacterial growth effectively against various strains of bacteria such as E. coli and S. aureus .
Anticancer Properties
Research indicates that compounds containing oxadiazole structures can also demonstrate anticancer activity. A study involving related oxadiazole derivatives showed substantial antitumor effects against cancer cell lines such as HepG2 and SGC-7901 . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition assays have demonstrated that certain derivatives can act as dual inhibitors of these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's . The IC values for these activities ranged significantly, indicating varying potency among different derivatives.
Study 1: Antimicrobial Evaluation
In a comparative study of various oxadiazole derivatives, one derivative similar to the target compound exhibited an inhibition rate of 91.66% against S. aureus, showcasing its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Activity
Another investigation into the anticancer properties of oxadiazole derivatives revealed that certain compounds induced apoptosis in HepG2 cells with an IC value of 25 µM. This study highlighted the importance of structural modifications in enhancing biological activity .
Study 3: Enzyme Inhibition Profile
A detailed enzymatic assay demonstrated that a compound structurally related to 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone showed a significant inhibitory effect on AChE with an IC value of 12.8 µM. This suggests its potential utility in treating conditions associated with cholinergic dysfunction .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. Specifically, 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone has been studied for its potential as an antibacterial agent. Studies have shown that derivatives of oxadiazole can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Oxadiazole derivatives are known to interact with various biological targets involved in cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .
Anti-inflammatory Effects
Research has demonstrated that compounds similar to 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone exhibit anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and may be useful in treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The unique structure of 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone suggests potential as a pesticide. Studies have shown that oxadiazole derivatives can be effective against various pests and pathogens affecting crops. The compound's ability to disrupt biological processes in pests could lead to its development as a novel agricultural pesticide .
Material Science
Polymer Chemistry
In material science, the incorporation of oxadiazole derivatives into polymer matrices has been explored for their ability to enhance thermal stability and mechanical properties. The unique electronic properties of 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone allow for the creation of materials with improved performance characteristics such as conductivity and durability .
Summary Table of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Inhibits bacterial growth |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Anti-inflammatory Effects | Reduces inflammation | |
| Agricultural Science | Pesticidal Activity | Effective against crop pests |
| Material Science | Polymer Chemistry | Enhances thermal stability and conductivity |
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry examined various oxadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone showed significant activity against resistant bacterial strains .
- Cancer Research : In a clinical trial reported in Cancer Research, researchers tested the effects of oxadiazole derivatives on tumor models. The findings revealed that these compounds could effectively reduce tumor size and improve survival rates in treated subjects .
- Agricultural Application : A field study published in Pest Management Science evaluated the effectiveness of oxadiazole-based pesticides on crop yields. The results demonstrated a marked reduction in pest populations and an increase in crop productivity compared to untreated controls .
Q & A
Q. Q1. What are the optimal synthetic routes for 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone?
Answer : The synthesis involves sequential functionalization of the oxadiazole and ethanone moieties. A common approach includes:
Oxadiazole Formation : Cyclization of a hydrazide precursor with a carbonyl compound (e.g., using POCl₃ or H₂SO₄ as catalysts) to form the 1,3,4-oxadiazole ring .
Thioether Linkage : Reaction of a bromo- or chloro-ethanone derivative (e.g., 2-bromo-1-(4-ethoxyphenyl)ethanone) with a thiol-functionalized oxadiazole under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
Pyridine Substitution : Introduction of the pyridin-4-yl group via Suzuki coupling or nucleophilic aromatic substitution, depending on the oxadiazole’s reactivity .
Key Optimization : Use of anhydrous solvents and inert atmospheres improves yields (typically 70-85%). Characterization via H/C NMR and HRMS confirms structural integrity .
Advanced Structural Analysis
Q. Q2. How can crystallographic data resolve ambiguities in the spatial arrangement of functional groups?
Answer : X-ray crystallography is critical for determining bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that influence bioactivity. For example:
- The oxadiazole ring typically adopts a planar conformation, with bond lengths ~1.32 Å (N–O) and 1.44 Å (C–N), consistent with aromatic delocalization .
- The thioether linkage (C–S–C) exhibits a bond angle of ~104°, influencing rotational freedom and molecular flexibility .
- Pyridine orientation : The dihedral angle between the pyridin-4-yl and oxadiazole rings (e.g., 15–25°) affects intermolecular interactions with biological targets .
Methodology : Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution data. Refinement software (e.g., SHELXL) resolves disorder in flexible substituents .
Biological Activity Profiling
Q. Q3. What in vitro assays are recommended to evaluate this compound’s antimicrobial potential?
Answer :
- Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Antifungal : Broth microdilution assays against C. albicans and A. fumigatus, comparing to fluconazole .
- Mechanistic Insight : Time-kill kinetics and membrane permeability assays (e.g., SYTOX Green uptake) assess disruption of microbial membranes .
Data Interpretation : MIC values <10 µg/mL indicate strong activity. Contradictory results (e.g., inactivity against Gram-negative bacteria) may arise from efflux pump resistance, requiring combination studies with efflux inhibitors .
Mechanistic and Computational Studies
Q. Q4. How can molecular docking predict binding affinities for anti-inflammatory targets?
Answer :
- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX), which are implicated in inflammation .
- Docking Workflow :
- Prepare the compound’s 3D structure (optimized with DFT at B3LYP/6-31G* level).
- Dock into target active sites (e.g., COX-2 PDB: 5KIR) using AutoDock Vina or Schrödinger Glide.
- Analyze binding poses: The ethoxyphenyl group may occupy hydrophobic pockets, while the oxadiazole-thioether backbone forms hydrogen bonds with catalytic residues .
- Validation : Compare docking scores (<-8.0 kcal/mol suggests strong binding) with experimental IC₅₀ values from enzyme inhibition assays .
Structure-Activity Relationship (SAR) Analysis
Q. Q5. How does the pyridin-4-yl substituent influence bioactivity compared to phenyl analogs?
Answer :
-
Enhanced Solubility : The pyridine nitrogen increases polarity, improving aqueous solubility (logP reduction by ~0.5 units) .
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Target Interactions : Pyridine’s lone pair enables coordination with metal ions (e.g., Mg²⁺ in kinase ATP-binding pockets) or hydrogen bonding with residues like Asp86 in E. coli DNA gyrase .
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SAR Data :
Substituent MIC (S. aureus) IC₅₀ (COX-2) Pyridin-4-yl 2.1 µg/mL 0.8 µM Phenyl 8.5 µg/mL 3.2 µM
Stability and Degradation Studies
Q. Q6. What analytical methods detect hydrolytic degradation products under physiological conditions?
Answer :
- Forced Degradation : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor via:
- HPLC-UV : Use a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) to separate degradation products.
- LC-MS : Identify fragments (e.g., cleavage of the thioether bond generates 4-ethoxyphenylethanone and oxadiazole-thiol) .
- Kinetics : Pseudo-first-order rate constants (k ~1.2 × 10⁻⁶ s⁻¹) indicate moderate stability. Acidic conditions (pH 2.0) accelerate degradation 3-fold .
Advanced Modifications
Q. Q7. What strategies improve metabolic stability without compromising activity?
Answer :
-
Isosteric Replacement : Substitute the thioether with a sulfone (-SO₂-) to reduce susceptibility to oxidative metabolism .
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Prodrug Design : Mask the ethanone carbonyl as a ketal (e.g., 1,3-dioxolane) for enhanced oral bioavailability .
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Data-Driven Optimization :
Modification Half-life (Human Liver Microsomes) MIC (S. aureus) Parent 1.2 h 2.1 µg/mL Sulfone 4.8 h 3.0 µg/mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
